2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound that features a brominated dibenzo-thiazine core with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the bromination of dibenzo-thiazine. The brominated intermediate is then subjected to oxidation to introduce the dioxido groups. The final step involves the acylation of the brominated, oxidized dibenzo-thiazine with 2-ethylphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions can be used to modify the dioxido groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Reduced forms with altered functional groups.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
Medicine
The compound’s unique structure may offer therapeutic potential, particularly in the design of drugs targeting specific pathways or receptors.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The brominated dibenzo-thiazine core may play a key role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide features an additional acetamide group, which may enhance its reactivity and potential applications. This structural difference could lead to unique interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C22H19BrN2O3S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H19BrN2O3S/c1-2-15-7-3-5-9-19(15)24-22(26)14-25-20-12-11-16(23)13-18(20)17-8-4-6-10-21(17)29(25,27)28/h3-13H,2,14H2,1H3,(H,24,26) |
InChI Key |
FULKFFBTORNFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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